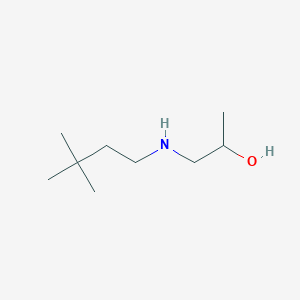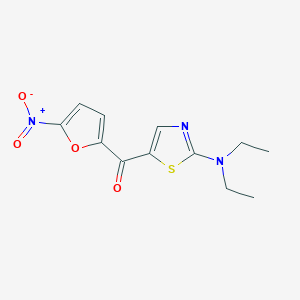
(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxymethyl group attached to the thiadiazole ring, along with a methanamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and formic acid, under acidic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through an alkylation reaction using ethyl chloroformate and a suitable base, such as sodium hydride.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced thiadiazole derivatives.
Substitution: Various functionalized thiadiazole derivatives.
科学研究应用
(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: It is being investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of (5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The ethoxymethyl and methanamine groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of the target. The thiadiazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine: Similar structure but with a methyl group instead of an ethoxymethyl group.
(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness: (5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine is unique due to the presence of both the ethoxymethyl and methanamine groups, which confer specific chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C6H11N3OS |
|---|---|
分子量 |
173.24 g/mol |
IUPAC 名称 |
[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine |
InChI |
InChI=1S/C6H11N3OS/c1-2-10-4-6-9-8-5(3-7)11-6/h2-4,7H2,1H3 |
InChI 键 |
GBOGFBMVAHKJIN-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1=NN=C(S1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)

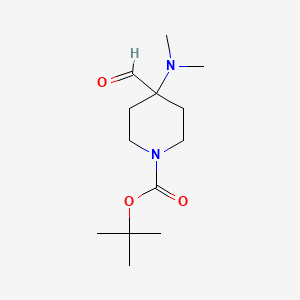
![tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate](/img/structure/B13586542.png)
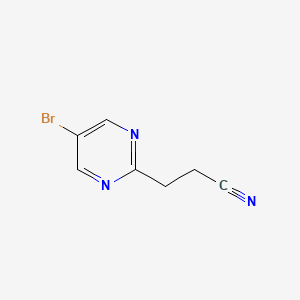

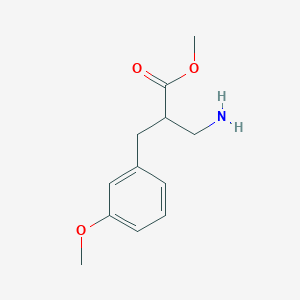
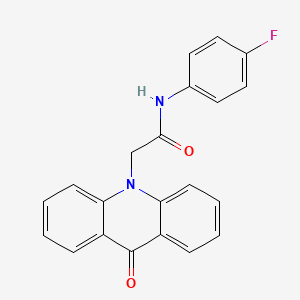
![2-Amino-1-[4-(1-methylethoxy)phenyl]ethanone](/img/structure/B13586551.png)

